molecular formula C15H23N3O2 B11582225 4-methyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,6-diol

4-methyl-1-(octan-2-yl)-1H-pyrazolo[3,4-b]pyridine-3,6-diol

Cat. No.: B11582225
M. Wt: 277.36 g/mol
InChI Key: SNIJEWPMRHCZPH-UHFFFAOYSA-N
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Description

3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrazolo[3,4-b]pyridine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that are scalable and cost-effective. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility. The choice of raw materials, reaction conditions, and purification methods are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolo[3,4-b]pyridine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-b]pyridine core.

Scientific Research Applications

3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-HYDROXY-4-METHYL-1-(OCTAN-2-YL)-1H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE lies in its specific substitution pattern and the presence of the octanyl side chain, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

IUPAC Name

4-methyl-1-octan-2-yl-2,7-dihydropyrazolo[3,4-b]pyridine-3,6-dione

InChI

InChI=1S/C15H23N3O2/c1-4-5-6-7-8-11(3)18-14-13(15(20)17-18)10(2)9-12(19)16-14/h9,11H,4-8H2,1-3H3,(H,16,19)(H,17,20)

InChI Key

SNIJEWPMRHCZPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)N1C2=C(C(=CC(=O)N2)C)C(=O)N1

Origin of Product

United States

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